Prototribestin
Description
Contextualizing Prototribestin within Steroidal Saponin (B1150181) Research
This compound is classified as a steroidal saponin. nih.govcloudfront.net Steroidal saponins (B1172615) are a diverse group of compounds characterized by a steroid aglycone linked to one or more sugar chains. ekubergpharma.com These compounds are widely distributed in the plant kingdom and are considered to be responsible for the biological activities of many medicinal plants. ekubergpharma.comresearchgate.net Research into steroidal saponins is extensive, with a focus on identifying and characterizing new compounds, understanding their biosynthesis, and evaluating their pharmacological potential. nih.govresearchgate.net this compound is one of numerous steroidal saponins that have been isolated and studied, contributing to the broader understanding of this important class of natural products. nih.gov
Significance of this compound as a Furostanol Saponin
Within the larger category of steroidal saponins, this compound is specifically a furostanol saponin. nih.govcloudfront.net Furostanol saponins are considered a key group of bioactive constituents in certain plants, such as Tribulus terrestris. nih.govcloudfront.net They are often found alongside spirostanol (B12661974) saponins, and the two are considered the most characteristic chemical components of this plant. nih.gov The significance of furostanol saponins like this compound lies in their potential biological activities. tandfonline.com Along with protodioscin (B192190), this compound is considered one of the main furostanol saponins in Tribulus terrestris. cloudfront.net The presence of a sulfate (B86663) group in this compound's structure, as it is a sulfated furostanol saponin, is a notable feature that has been a subject of chemical investigation. researchgate.netresearchgate.net
Overview of this compound's Research Trajectory from Natural Sources
The primary natural source of this compound is the plant Tribulus terrestris, an annual herb from the Zygophyllaceae family. nih.govresearchgate.net This plant is found in warm regions across the globe, including Europe, Asia, Africa, and Australia. researchgate.net this compound has been isolated from the aerial parts of Tribulus terrestris, particularly from plants growing in Bulgaria. researchgate.netnih.gov
Research has revealed significant geographical variation in the chemical composition of Tribulus terrestris, including the concentration of this compound. researchgate.net For instance, samples from Bulgaria, Turkey, Greece, Serbia, Macedonia, and Iran show a similar chemical profile with this compound as a main component, whereas samples from Vietnam and India have a different profile and lack this compound. researchgate.nettandfonline.com This highlights the importance of considering the geographical origin of the plant material in research. researchgate.net The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), has been crucial for the extraction, identification, and quantification of this compound and other saponins from Tribulus terrestris. tandfonline.comtandfonline.comscispace.com
Rationale for Comprehensive Academic Investigation of this compound
The academic investigation of this compound is driven by several factors. As a prominent bioactive compound in Tribulus terrestris, a plant with a long history of use in traditional medicine, understanding its chemical properties and potential biological activities is of significant interest. nih.govresearchgate.net The unique sulfated nature of this compound also warrants scientific inquiry into its structure and function. researchgate.netresearchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C45H73NaO21S | biosynth.com |
| Molecular Weight | 1,005.1 g/mol | biosynth.comcymitquimica.com |
| Appearance | White Powder | cymitquimica.com |
| CAS Number | 425407-43-8 | biosynth.com |
Properties
CAS No. |
425407-43-8 |
|---|---|
Molecular Formula |
C45H73O21S·Na |
Molecular Weight |
1005.10 |
Origin of Product |
United States |
Occurrence and Biogeographical Variability of Prototribestin
Distribution of Prototribestin within Tribulus terrestris L.
The accumulation of this compound is not uniform throughout the Tribulus terrestris plant. Different organs exhibit varying concentrations of this and other related saponins (B1172615).
This compound has been isolated from both the aerial parts (leaves and stems) and fruits of Tribulus terrestris. nih.govresearchgate.netnih.gov Research indicates that furostanol saponins, the class to which this compound belongs, tend to accumulate more in the leaves, whereas spirostanol (B12661974) saponins are often more concentrated in the fruits. researchgate.net
Studies quantifying saponin (B1150181) content in different plant parts have revealed significant variations. For instance, analysis of T. terrestris from Bulgaria showed this compound concentrations can differ substantially between the aerial parts, fruits, leaves, and stems. nih.gov Similarly, research on Indian varieties has noted differences in saponin profiles between the leaves and fruits. researchgate.net A comprehensive review highlighted the wide-ranging concentrations of this compound in various plant parts depending on their origin. nih.gov
This compound is part of a complex mixture of steroidal saponins within Tribulus terrestris. It frequently co-occurs with other structurally related compounds. The most commonly associated saponins include Protodioscin (B192190), Methylthis compound, and Dioscin. nih.govresearchgate.netscispace.comiiarjournals.orge3s-conferences.org
The relative abundance of these saponins is a key characteristic of the plant's chemical profile. For example, in Bulgarian T. terrestris, this compound was isolated along with Protodioscin and Methylthis compound. nih.govresearchgate.net Studies analyzing various populations of the plant consistently report the simultaneous presence of this compound and Protodioscin, often as the main saponin components. nih.govpharmpharm.ru Dioscin is also frequently detected, although sometimes in lower quantities compared to the furostanol saponins. scispace.comtandfonline.com The specific ratio of these saponins is a critical factor in defining the chemotype of a particular plant population.
Accumulation Patterns in Different Plant Organs (e.g., Aerial Parts, Fruits)
Influence of Geographical Origin and Ecotype on this compound Content
Significant qualitative and quantitative differences in saponin composition exist between T. terrestris plants from different parts of the world. researchgate.netnih.gov Research has identified a specific chemotype common to Southeastern Europe and Western Asia, including countries like Bulgaria, Greece, Serbia, Macedonia, Turkey, Georgia, and Iran. researchgate.netnih.gov Samples from these regions consistently show a chemical profile where Protodioscin and this compound are the main steroidal saponins. nih.gov
In contrast, samples from Vietnam and India exhibit a completely different chemotype. researchgate.netnih.gov These varieties are characterized by the absence of this compound and the presence of high amounts of another saponin, Tribulosin. researchgate.netnih.gov This suggests that this compound could be a chemical marker for the Euro-Asian variety of T. terrestris. nih.gov
Even within a single country, there is remarkable variability. Studies in Bulgaria found that populations from the Danube Plain had a higher content of this compound compared to those from other regions like the Black Sea coast. scispace.comtandfonline.com In India, the highest concentration of this compound was found in fruits from plants growing in the arid zone. tandfonline.comtandfonline.comresearchgate.net
Table 1: this compound and Co-occurring Saponin Content in Tribulus terrestris from North Bulgaria
| Location | Protodioscin (mg/g) | This compound (mg/g) | Dioscin (mg/g) |
| Kozloduy | 22.08 | 12.06 | - |
| Hadzidimitrovo | - | 12.11 | - |
| Pavel | - | 12.03 | - |
| Cherkovitza | 11.97 | 11.87 | 0.64 |
| Dolna Mitropolia | 10.21 | - | - |
| Kamchia | 14.08 | - | - |
| Madara | 12.65 | - | - |
| Slanchevo | 4.96 | 3.11 | - |
| Bulgarevo | - | 3.53 | 2.33 |
| Ostrov | 5.83 | - | - |
| Data sourced from a study on T. terrestris from 16 localities in North Bulgaria. Some values were not reported for all locations. scispace.com |
Table 2: this compound and Protodioscin Content in Tribulus terrestris Fruits from Different Phyto-geographical Zones of India
| Phyto-geographical Zone | Protodioscin (%) | This compound (%) |
| Arid Zone | 0.046 - 0.284 | 0.041 - 0.636 |
| Western Ghat | 0.112 - 0.317 | 0.063 - 0.114 |
| Eastern Ghat | 0.096 - 0.103 | 0.041 - 0.086 |
| Data represents the range of values found in nine accessions of T. terrestris fruits. researchgate.nettandfonline.comtandfonline.comresearchgate.net |
The biosynthesis and accumulation of this compound are directly influenced by the plant's growing environment, including climatic and soil conditions. researchgate.nettandfonline.comtandfonline.com Tribulus terrestris is known to thrive in desert climates and poor soil. tandfonline.com
Studies have concluded that the distribution of this compound and Protodioscin is directly related to their growing environment and the climate of different areas. researchgate.nettandfonline.com For example, research in Southern Bulgaria on various populations of T. terrestris indicated that localities with high concentrations of aerial and soil moisture and high average monthly temperatures during the plant's vegetation period yielded the highest content of this compound and Protodioscin. tandfonline.com This demonstrates that specific environmental factors can significantly promote the synthesis of these key saponins.
The concentration of this compound is not static throughout the plant's life cycle. Both the developmental stage and the season of collection can affect saponin levels.
Research has shown that the content of steroidal saponins in the aerial parts of T. terrestris is highest during the pre-flowering and flowering periods, with a minimum content observed in the flowering-seeding stage. nih.govnih.gov Another study analyzing flavonoids in T. terrestris fruits collected in South India found that samples from June had a significantly higher content of rutin (B1680289) and quercetin (B1663063) compared to those collected in December. iajps.com This seasonal variation in phytochemicals likely extends to steroidal saponins like this compound, highlighting the importance of harvest timing for obtaining plant material with a high concentration of active compounds.
Analytical Methodologies for Prototribestin Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating the components of a complex mixture, making it indispensable for isolating Prototribestin from the intricate matrix of plant extracts. nih.govsolubilityofthings.com The separation is based on the differential distribution of components between a stationary phase and a mobile phase. nih.govsolubilityofthings.com For this compound analysis, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used methods. scispace.comforensicspedia.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of steroidal saponins (B1172615), including this compound, from plant extracts like those of Tribulus terrestris. scispace.comtandfonline.com Reversed-phase HPLC with UV detection is a commonly employed configuration. scispace.comtandfonline.com This method allows for the effective separation of this compound from other related saponins such as protodioscin (B192190) and dioscin. tandfonline.comtandfonline.com
Research has demonstrated the use of specific HPLC systems for analyzing this compound content in various plant populations. tandfonline.comscispace.com These methods often utilize a C18 column and a gradient elution system with a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile (B52724) and a phosphoric acid buffer. tandfonline.comscispace.comresearchgate.net Detection is typically performed using a UV or Diode-Array Detector (DAD) at a wavelength around 203 nm. tandfonline.comresearchgate.net The application of these validated HPLC methods has revealed significant quantitative variability in this compound content based on the geographical origin of the plant material. For instance, studies on T. terrestris from different regions in Bulgaria have reported this compound concentrations ranging from 3.1 to 21.70 mg/g. tandfonline.comscispace.com
Table 1: Example of HPLC Parameters for this compound Analysis This table is a composite example based on typical methodologies.
| Parameter | Specification | Source |
|---|---|---|
| System | HPLC with UV/DAD Detector | tandfonline.comresearchgate.net |
| Column | Inertsil ODS-2, C18 (250 x 4.6 mm, 5 µm) | tandfonline.comresearchgate.net |
| Mobile Phase | A: Phosphoric acid buffer (pH 3) B: Acetonitrile | tandfonline.comscispace.com | | Elution Mode | Gradient | tandfonline.comscispace.com | | Flow Rate | 1.0 ml/min | tandfonline.com | | Detection | 203 nm | tandfonline.com | | Temperature | Ambient | tandfonline.com |
High-Performance Thin-Layer Chromatography (HPTLC) for Quantitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a versatile, rapid, and cost-effective planar chromatographic technique widely used for the quantitative determination of this compound. forensicspedia.comresearchgate.net This method offers high resolution and sensitivity and is particularly valuable for the quality control of herbal medicines. forensicspedia.com
A validated HPTLC method for the simultaneous quantification of this compound and protodioscin has been established. researchgate.netresearchgate.net The method involves applying the sample to precoated silica (B1680970) gel 60 F254 aluminum plates, which are then developed using a ternary mobile phase, most commonly composed of n-butanol, glacial acetic acid, and water (80:6:20, v/v/v). researchgate.netresearchgate.netresearchgate.net Following development, the plate is derivatized with an anisaldehyde-sulfuric acid reagent to enable visualization and densitometric scanning. researchgate.net Quantification is performed by measuring the absorbance or fluorescence of the spots, typically at a wavelength of 366 nm. uni-giessen.de In such systems, this compound is identified by its specific retention factor (Rf value), which has been reported to be approximately 0.39. researchgate.net This HPTLC method has been successfully used to show that this compound content in T. terrestris fruits can vary significantly, with concentrations as high as 0.636% being found in samples from specific geographical zones in India. researchgate.netresearchgate.net
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are crucial for determining the molecular structure of isolated compounds. wikipedia.org For a complex steroidal saponin (B1150181) like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for unambiguous structural elucidation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Saponin Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed molecular structure of organic compounds, including complex natural products like saponins. wikipedia.orgnih.gov It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.orglibretexts.org
The complete structure of this compound was elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net These advanced NMR techniques, such as DQF-COSY, TOCSY, HSQC, HMBC, and ROESY, allowed for the precise assignment of all proton (¹H) and carbon-¹³ (¹³C) signals. researchgate.netmdpi.com This detailed analysis established the identity of the aglycone, the nature and sequence of the sugar units, and the specific linkage points between the sugar chains and the aglycone. researchgate.net Through this comprehensive spectroscopic analysis, this compound was identified as the sodium salt of 26-O-beta-glucopyranosyl-22alpha-hydroxy-(25R)-furost-5-ene-3beta,26-diol-3-O-alpha-rhamnopyranosyl-(1-->2)-beta-4-O-sulfo-glucopyranoside. researchgate.net
Mass Spectrometry (MS) for Molecular Characterization
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing critical information about the molecular weight and elemental composition of a compound. labinsights.nl When coupled with chromatographic separation techniques (e.g., LC-MS), it becomes a highly sensitive and specific tool for both identifying and quantifying compounds in complex mixtures. nih.govomicsonline.org
The structural characterization of this compound has been heavily reliant on mass spectrometry. researchgate.net Electrospray Ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like saponins, and it has been instrumental in the analysis of this compound. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which aids in determining the molecular formula. science.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide valuable structural information about the sequence of sugar units and the nature of the aglycone. nih.gov LC-ESI/MS/MS methods have been successfully applied to analyze and compare the this compound content in T. terrestris samples from various geographical origins. nih.gov
Method Validation and Standardization in this compound Analysis
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. certified-laboratories.comwaters.com It is a critical requirement for quality control and standardization, ensuring that analytical results are accurate, reliable, and reproducible. certified-laboratories.comnih.gov The validation of methods for this compound quantification is essential due to the observed variability in its concentration in plant materials from different geographical sources. nih.gov
Analytical methods, particularly HPTLC and HPLC, used for this compound quantification are validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netcertified-laboratories.com The validation process assesses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other saponins or matrix constituents. researchgate.netcertified-laboratories.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.net
Accuracy: The closeness of the test results to the true value, often determined through recovery studies by spiking a sample with a known amount of pure standard. researchgate.netresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (RSD). researchgate.netresearchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netwaters.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netwaters.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
A validated HPTLC method for this compound has shown excellent linearity, with a correlation coefficient (r) of 0.996 over a concentration range of 100–1000 ng per spot. researchgate.netresearchgate.net The accuracy of this method was confirmed by recovery rates between 99.12% and 101.88%. researchgate.net The precision is also high, with low RSD values for both intra-day and inter-day analyses. researchgate.net
Table 2: Validation Parameters for HPTLC Quantification of this compound Data compiled from published research.
| Validation Parameter | Result | Source |
|---|---|---|
| Linearity Range | 100–1000 ng/spot | researchgate.netresearchgate.net |
| Regression Equation | Y = 128.87 + 13.2x | researchgate.net |
| Correlation Coefficient (r) | 0.996 | researchgate.netresearchgate.net |
| Accuracy (% Recovery) | 99.12% – 101.88% | researchgate.net |
| Precision (Inter-day RSD) | 0.64% – 0.99% | researchgate.netresearchgate.net |
| Limit of Detection (LOD) | 35 ng/spot | researchgate.net |
| Limit of Quantification (LOQ) | 100 ng/spot | researchgate.net |
| Rf Value | ~0.39 | researchgate.net |
Development of Robust Extraction Protocols for Research Samples
The initial and most critical step in the analysis of this compound is its efficient extraction from the plant material, typically the fruits or aerial parts of Tribulus terrestris. The goal of a robust extraction protocol is to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances and preventing the degradation of the saponin structure. numberanalytics.com
Conventional extraction techniques such as maceration, heat reflux, and Soxhlet extraction have been historically employed for saponins. mdpi.com Heat reflux extraction, for instance, involves boiling the plant material in a solvent. A typical procedure involves refluxing the powdered plant material with 70% methanol (B129727), followed by concentrating the extract and then partitioning it with n-butanol. scispace.com However, these traditional methods are often time-consuming, require large volumes of organic solvents, and the elevated temperatures can potentially lead to the degradation of thermolabile compounds like furostanol saponins. mdpi.comtandfonline.com
To overcome these limitations, modern, advanced extraction techniques have been developed and optimized for saponins, including this compound. mdpi.commdpi.com These "green" technologies offer higher efficiency, reduced extraction times, and lower solvent consumption. mdpi.com
Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of phytochemicals into the solvent. UAE is considered a faster, more reliable, and efficient method than conventional heat reflux extraction for steroidal saponins. scispace.comtandfonline.com Studies have demonstrated successful extraction of this compound using 50% aqueous acetonitrile and sonication for a short duration, such as 15 minutes, at room temperature. scispace.comtandfonline.comtandfonline.com This approach not only improves yield but also prevents thermal degradation of the analyte. tandfonline.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to directly heat the solvent and water molecules within the plant tissue, causing the cells to rupture and release their contents. mdpi.com This technique significantly reduces extraction time and solvent volume. mdpi.com
The choice of solvent is another crucial parameter. Aqueous solutions of alcohols like methanol or ethanol (B145695) (typically 50-70%) are commonly used for the initial extraction, followed by liquid-liquid partitioning with a solvent like n-butanol to concentrate the saponin fraction. mdpi.comscispace.comtandfonline.com The development of a robust protocol involves optimizing various factors, including the type of solvent, solvent-to-solid ratio, extraction temperature, and duration.
Table 1: Comparison of Extraction Techniques for this compound and Related Saponins
| Method | Principle | Typical Solvents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Heat Reflux Extraction | Solvent is heated to its boiling point and condensed back into the extraction flask. | 70% Methanol, n-Butanol | Simple setup | Time-consuming, large solvent volume, potential for thermal degradation. | scispace.comtandfonline.com |
| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create cavitation bubbles that disrupt cell walls. | 50% Aqueous Acetonitrile | Fast, efficient, reduced solvent use, operates at lower temperatures. | Requires specialized equipment. | scispace.comtandfonline.commdpi.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and intracellular water. | Methanol, Ethanol | Very fast, reduced solvent volume, increased sample throughput. | Potential for localized overheating, requires microwave-transparent vessels. | mdpi.commdpi.com |
Quantification of this compound as a Chemotaxonomic Marker
This compound, along with other key saponins like Protodioscin, serves as an important chemotaxonomic marker for the genus Tribulus. deepdyve.com Chemotaxonomy involves using chemical constituents of plants to classify and differentiate between them. The concentration and even the presence of this compound can vary significantly depending on the geographical origin of the T. terrestris plant, making it a valuable tool for identifying different chemotypes. researchgate.netnih.gov
Research has shown that T. terrestris samples from Eastern and Southern Europe (e.g., Bulgaria, Greece, Serbia) and West Asia (e.g., Turkey, Iran) consistently contain this compound, often as a major saponin. researchgate.netnih.gov In contrast, samples from regions like India and Vietnam often lack this compound and are dominated by other saponins, such as Tribulosin. researchgate.netnih.gov This distinct phytochemical profile allows for the use of this compound as a marker to differentiate the European-West Asian chemotype from others. deepdyve.comcloudfront.net
Several analytical techniques have been developed and validated for the precise quantification of this compound:
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a simple, cost-effective, and rapid method for quantifying this compound. researchgate.netresearchgate.net A validated HPTLC densitometric method uses a mobile phase, such as n-butanol:glacial acetic acid:water, on silica gel plates for separation, followed by densitometric scanning for quantification. researchgate.netresearchgate.net This method has been successfully used to show significant variations in this compound content in T. terrestris fruits from different phytogeographical zones of India, with concentrations ranging from not detected to as high as 0.636%. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector (HPLC-UV) or an Evaporative Light Scattering Detector (HPLC-ELSD), is a widely used method for the separation and quantification of this compound. tandfonline.comresearchgate.net Reversed-phase HPLC methods using columns like Inertsil ODS-2 and a gradient elution with a mobile phase of acetonitrile and a buffer are common. tandfonline.comscispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is also used for the analysis of this compound, providing both quantification and structural confirmation. researchgate.net
These quantitative studies consistently reveal that the accumulation of this compound is influenced by the plant's growing environment, climate, and geographical location. researchgate.netresearchgate.netnih.gov
Table 2: this compound Content in Tribulus terrestris from Various Geographical Origins
| Geographical Origin | Plant Part | This compound Content (%) | Analytical Method | Reference |
|---|---|---|---|---|
| India (Arid Zone) | Fruits | 0.636% | HPTLC | researchgate.netresearchgate.net |
| India (Western Ghat) | Fruits | Not Detected | HPTLC | researchgate.netresearchgate.net |
| Bulgaria | Aerial Parts | 0.13 - 2.20% (mg/100g DW) | Not Specified | nih.gov |
| Turkey | Aerial Parts | 0.31 - 1.00% (mg/100g DW) | Not Specified | nih.gov |
| Greece | Aerial Parts | 0.22 - 0.79% (mg/100g DW) | Not Specified | nih.gov |
Inter-Laboratory Comparability in Saponin Profiling
Ensuring the consistency and reliability of saponin profiling, including the quantification of this compound, across different laboratories is a significant challenge. The variability in results can stem from numerous factors, including the source and preparation of plant material, extraction methodologies, and the analytical procedures employed. gsconlinepress.comresearchgate.net Achieving inter-laboratory comparability is essential for the standardization of herbal products and for making meaningful scientific comparisons.
The foundation for achieving comparable results lies in the rigorous validation of analytical methods according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu A validated analytical procedure demonstrates that it is suitable for its intended purpose. ich.org Key validation parameters that must be assessed to ensure a method is robust and transferable include:
Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. ich.org For this compound, recovery rates between 99.12% and 101.88% have been reported for a validated HPTLC method. researchgate.netresearchgate.net
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). ich.org
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other saponins, impurities, or matrix components. ich.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. ich.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ich.org For this compound, HPTLC methods have reported an LOD of 35 ng and an LOQ of 100 ng. researchgate.net
Without standardized and validated protocols, significant discrepancies can arise. For example, differences in extraction time, solvent choice, or chromatographic conditions can lead to incomplete extraction or the transformation of furostanol saponins (like this compound) into their spirostanol (B12661974) analogues, altering the phytochemical profile. nih.gov The lack of certified reference materials for many saponins further complicates cross-laboratory validation. Therefore, establishing collaborative studies and developing standardized operating procedures (SOPs) for the entire analytical workflow, from sample collection to final data analysis, are crucial steps toward achieving reliable and comparable saponin profiling. researchgate.net
Table 3: Key Validation Parameters for Ensuring Inter-Laboratory Comparability of this compound Quantification
| Validation Parameter | Definition (ICH Q2(R1)) | Importance for Saponin Profiling | Reference |
|---|---|---|---|
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Ensures that the measured amount of this compound reflects the actual amount in the sample, preventing over- or under-estimation. | ich.org |
| Precision (Repeatability & Intermediate) | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Demonstrates that the method yields consistent results within the same lab over different days and with different analysts, a prerequisite for inter-lab reproducibility. | ich.org |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Crucial for complex plant extracts to ensure the analytical signal is solely from this compound and not from structurally similar saponins or other matrix components. | ich.org |
| Linearity & Range | The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. | Defines the concentration range over which the method is accurate and precise, ensuring reliable quantification across different sample potencies. | ich.org |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Indicates the method's reliability during normal use and its transferability between laboratories, which may have slight variations in equipment or conditions. | researchgate.net |
Biosynthesis and Structural Relationships of Prototribestin
Proposed Biogenetic Pathways of Furostanol Saponins (B1172615)
The biosynthesis of steroidal saponins, including the furostanol class to which Prototribestin belongs, is a complex process originating from primary metabolism. The pathway commences with acetyl-CoA, which is converted into the 30-carbon linear precursor, 2,3-oxidosqualene (B107256), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.govmdpi.commdpi.com
The cyclization of 2,3-oxidosqualene is a critical branch point. mdpi.com In the biosynthesis of steroidal saponins, the enzyme cycloartenol (B190886) synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the dedicated precursor for phytosterols (B1254722) in plants. nih.govmdpi.com Through a series of subsequent enzymatic reactions, cycloartenol is converted to cholesterol. Cholesterol, a 27-carbon sterol, serves as the fundamental backbone and the committed precursor for the synthesis of steroidal saponins like furostanols. nih.govnih.gov The formation of the final saponin (B1150181) structure from the cholesterol backbone involves a series of modifications, including oxidation, hydroxylation, and glycosylation, catalyzed by specific enzymes. nih.govresearchgate.net
Within the broader category of steroidal saponins, a direct biogenetic relationship exists between the furostanol and spirostanol (B12661974) classes. Furostanol saponins are widely considered to be the biosynthetic precursors of spirostanol saponins. nih.govnih.gov This transformation is a key step in saponin metabolism and contributes to the chemical diversity observed in plants.
The conversion process involves the enzymatic hydrolysis of the sugar moiety attached at the C-26 position of the furostanol skeleton. Specifically, the removal of the β-D-glucopyranosyl unit at C-26 by a β-glucosidase enzyme triggers an intramolecular cyclization. nih.govacs.org This reaction forms the characteristic spiro-ketal structure of the spirostanol saponin, closing the open F-ring of the furostanol precursor. nih.govresearchgate.net Thus, a furostanol saponin like this compound can be considered a direct precursor to a corresponding spirostanol derivative, should the specific enzymatic machinery be present and active.
The biosynthesis and transformation of saponins are orchestrated by several key families of enzymes. The primary classes of enzymes involved in the creation of the diverse array of steroidal saponins from their sterol precursors are:
Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is responsible for the extensive oxidative modifications of the aglycone backbone. mdpi.com They catalyze crucial reactions such as hydroxylation and oxidation at various positions on the cholesterol skeleton, which is essential for creating the functionalized scaffolds required for subsequent glycosylation. mdpi.comfrontiersin.org
UDP-glycosyltransferases (UGTs): Once the aglycone is appropriately functionalized, UGTs catalyze the attachment of sugar moieties to the backbone. nih.govmdpi.com These enzymes transfer sugar units from an activated donor, such as UDP-glucose, to the aglycone, forming the glycosidic bonds that define the saponin. The sequential action of different UGTs can build complex oligosaccharide chains.
Glucosidases: These enzymes are involved in the transformation of saponins. A key example is the furostanol glycoside 26-O-β-glucosidase (F26G), which specifically hydrolyzes the glucose unit at the C-26 position of furostanol saponins, leading to their conversion into the more stable spirostanol forms. researchgate.netacs.org This enzymatic action can be triggered by events such as tissue damage. acs.org
Precursor-Product Relationships within Steroidal Saponin Classes
Structural Diversity of this compound and Its Derivatives
This compound is a furostanol saponin isolated from plants such as Tribulus terrestris. nih.govresearchgate.net Its structure is characterized by a (25R)-furostane skeleton with sugar chains attached. The structural diversity surrounding this compound arises from modifications such as sulfation and variations in glycosylation patterns, as well as the existence of stereoisomers.
This compound itself is a sulfated saponin, a feature that is relatively uncommon but significant. nih.govresearchgate.net Research on the chemical constituents of Tribulus terrestris has led to the isolation and characterization of this compound and other structurally related sulfated compounds. One such closely related derivative is Methylthis compound. nih.govresearchgate.net The key structural difference between this compound and Methylthis compound lies in the substitution at the C-22 position of the furostanol skeleton.
| Compound Name | Substitution at C-22 | Reference |
| This compound | Hydroxyl group (-OH) | nih.gov, researchgate.net |
| Methylthis compound | Methoxy group (-OCH3) | nih.gov, researchgate.net |
This subtle difference highlights a specific enzymatic modification (methylation) that contributes to the chemical diversity of furostanol saponins within the plant. Both compounds were identified from T. terrestris growing in Bulgaria. nih.govresearchgate.net
The structural complexity of saponins extends to the presence of various analogues and stereoisomers in plant extracts. Furostanol saponins can exist as stereoisomers, particularly at the C-25 position, leading to (25R) and (25S) configurations. nih.gov this compound is specifically characterized as having the (25R) configuration. nih.govresearchgate.net
In Tribulus terrestris, this compound is often found alongside a mixture of other steroidal saponins. Its non-sulfated analogue, Protodioscin (B192190), is a prominent example and is frequently studied. nih.govresearchgate.net The relative abundance of these saponins can vary significantly, leading to the definition of different chemotypes based on geographical origin. nih.govmusculus.cz For instance, studies have shown that this compound was detected in T. terrestris samples from Bulgaria, Turkey, and Iran, but was absent in samples from Vietnam and India, which contained very low amounts of protodioscin. nih.govmusculus.cz This variation in the saponin profile underscores the existence of a diverse pool of related analogues in nature.
Sulfated Furostanol Saponins Related to this compound
Genetic and Environmental Factors Influencing Saponin Biosynthesis
The production and accumulation of saponins, including this compound, are not static but are dynamically influenced by a combination of genetic and external factors. The specific saponin profile of a plant is a result of its genetic makeup interacting with its environment. nih.govmdpi.com
Genetic Factors: The ability of a plant species to synthesize specific saponins is genetically determined. nih.gov This is evident in the species-specific saponin profiles observed across the plant kingdom. Within a single species, such as T. terrestris, genetic variations between different populations (chemotypes) can lead to significant differences in the types and quantities of saponins produced. nih.govmusculus.cz The expression of key biosynthetic genes, such as those encoding CYP450s and UGTs, is controlled by regulatory genes, including various transcription factors. nih.govmdpi.com
Environmental Factors: A range of abiotic and biotic environmental stresses can modulate saponin biosynthesis, often as a defense mechanism. nih.gov
Abiotic Factors: Environmental conditions such as light intensity, temperature, water availability (drought), soil fertility, and humidity can significantly impact the quantity and quality of saponins. nih.govmdpi.comresearchgate.net For example, some studies suggest that plants grown under harsher conditions may exhibit higher saponin production. researchgate.net
Biotic Factors: Saponin biosynthesis can be induced in response to attacks by herbivores or infection by pathogens. nih.gov This response is often mediated by complex signaling cascades involving plant hormones like jasmonates and salicylates, which activate the transcription of saponin biosynthetic genes. nih.gov
The observed geographical variation in the saponin content of T. terrestris, including the presence or absence of this compound, is a clear illustration of the interplay between genetic predisposition and local environmental pressures. nih.govcabidigitallibrary.org
Genomic and Transcriptomic Studies of Saponin Production
Due to a lack of extensive genomic data for Tribulus terrestris, transcriptome analysis has become a critical tool for investigating the biosynthesis of its constituent saponins, including the precursors to this compound. nih.govmdpi.com Next-generation sequencing (NGS) technologies, particularly the Illumina HiSeq platform, have been employed to profile the transcriptomes of different T. terrestris tissues, such as the root, leaf, and fruit. nih.govbiorxiv.org
One such study generated approximately 7.9 GB of data, which was assembled into 148,871 unigenes. nih.gov Of these, about 50% were functionally annotated using databases like NCBI non-redundant (NR), Uniprot, KEGG, and Gene Ontology. nih.gov This analysis identified candidate genes involved in the biosynthesis of diosgenin (B1670711), a key steroidal sapogenin that serves as a foundational backbone for compounds like this compound. nih.govresearchgate.net The identified genes are primarily part of the mevalonate (MVA) and 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways, which produce the precursor 2,3-oxidosqualene. mdpi.com
Research has shown that the majority of unigenes associated with the synthesis of the steroidal backbone are upregulated in the fruit, leaf, and root tissues. nih.gov The cyclization of 2,3-oxidosqualene represents a critical branch point in the pathway leading to diosgenin. biorxiv.org Subsequent modifications, such as hydroxylation, oxidation, and glycosylation, catalyzed by enzymes like cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs), are required to produce the diverse range of saponins found in the plant. mdpi.com However, the specific enzymes that convert diosgenin into various steroidal saponins are still being investigated. mdpi.com
Transcriptomic studies have also identified a significant number of unigenes related to transcription factors (21,026 in one study), which are believed to play a crucial role in regulating the expression of biosynthetic genes and, consequently, the production of steroidal saponins. nih.govmdpi.com
Impact of Abiotic Stress on Metabolite Flux
The production and accumulation of plant secondary metabolites, including this compound, are significantly influenced by environmental conditions and abiotic stressors. nih.govnih.gov Factors such as drought, temperature, soil composition, and geographical location can alter the metabolic flux, leading to variations in the concentration of these compounds. nih.gov These stressors trigger defense responses in the plant, often leading to an enhanced biosynthesis of protective compounds like saponins. nih.gov
Studies on T. terrestris have demonstrated considerable variation in this compound content based on environmental factors. One analysis of plants from different phytogeographical zones in India found that the highest concentration of this compound (0.636%) occurred in samples from the arid zone. researchgate.net This suggests that conditions associated with arid environments, such as water scarcity or high temperatures, may act as elicitors for this compound synthesis.
Another study observed that the synthesis of this compound was positively influenced by land use; the amount of the compound was higher in plant samples collected from cultivated arable land compared to those from deserted areas. cabidigitallibrary.org Abiotic stresses like drought and salinity cause cellular dehydration and osmotic stress, which can affect primary metabolic pathways that provide the necessary precursors for saponin biosynthesis. nih.govnih.gov Nutrient stress can also have a marked effect on the levels of secondary metabolites. nih.gov These environmental triggers can induce changes in the expression of biosynthetic genes, leading to a reprogrammed metabolic output and altered accumulation of specific saponins. mdpi.com
Investigations into Prototribestin S Biological Activities and Mechanisms
Cellular and Molecular Mechanisms of Action (In Vitro Studies)
In vitro research has focused on understanding how Prototribestin, primarily as a component of T. terrestris extracts, interacts with cellular structures and pathways to produce biological effects.
Saponin (B1150181) fractions from T. terrestris that contain this compound have been shown to influence key inflammatory signaling pathways. A primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govmdpi.com The NF-κB protein is a critical mediator of inflammatory responses, cell cycle, and survival. nih.govmdpi.com Extracts containing this compound are thought to suppress the activation of NF-κB, which in turn downregulates the expression of various pro-inflammatory genes. researchgate.netfitoterapia.net Some studies suggest that the anti-inflammatory action is exerted through the inhibition of the TLR4-TRAF6-NF-кB signaling pathway. notulaebiologicae.ro
The anti-inflammatory effects of T. terrestris extracts are also linked to the inhibition of key enzymes involved in the inflammatory cascade. One of the reported actions is the inhibition of cyclooxygenase-2 (COX-2) expression, an enzyme responsible for producing pro-inflammatory prostaglandins. researchgate.net Additionally, extracts have been noted to affect the modulation of calcium channels. nih.gov While direct interaction studies on purified this compound are limited, its presence in extracts that inhibit these enzymes suggests it may contribute to this activity.
By modulating signaling pathways like NF-κB, extracts containing this compound consequently affect the expression of various genes and the synthesis of proteins. In vitro studies on macrophage cell lines have shown that these extracts can suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and certain interleukins. researchgate.netnotulaebiologicae.ro Furthermore, the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces the inflammatory mediator nitric oxide (NO), is also reportedly inhibited. researchgate.net
Interactions with Cellular Receptors and Enzymes
In Vitro Biological Activity Profiling
Laboratory assays using cell culture models have been employed to profile the specific biological activities of this compound-containing extracts, particularly focusing on anti-inflammatory and antioxidant effects.
The anti-inflammatory properties of T. terrestris are among its most studied attributes. nih.gov In vitro assays confirm this activity, showing that extracts can protect cell membranes and prevent protein denaturation, which are processes associated with inflammation. Methanolic extracts, which are rich in saponins (B1172615) including this compound, have demonstrated significant, concentration-dependent anti-inflammatory effects in various assays. mdpi.com For instance, in a heat-induced hemolysis assay, a model for membrane stabilization, a methanolic extract of T. terrestris showed considerable inhibitory activity. mdpi.com The activity is also demonstrated through the inhibition of egg and serum albumin denaturation. mdpi.com
Table 1: In Vitro Anti-inflammatory Activity of T. terrestris Methanol (B129727) Extract at 400 µg/mL
| Assay | % Inhibition |
|---|---|
| Heat-Induced Hemolysis | 68.5% |
| Egg Albumin Denaturation | 75.6% |
| Serum Albumin Denaturation | 80.2% |
Data sourced from an in vitro study on T. terrestris crude extracts. mdpi.com
Extracts of T. terrestris exhibit effective antioxidant activity in a concentration-dependent manner. d-nb.info This activity has been demonstrated through various assays, including 2,2-di-(4-tert-octylphenol)-1-picrylhydrazyl (DPPH) radical scavenging, hydrogen peroxide (H2O2) scavenging, and ferric reducing antioxidant power (FRAP). mdpi.comd-nb.info Studies have shown that methanolic extracts, in particular, possess strong antioxidant capacity. ashdin.com
A study on T. terrestris plants grown under heavy metal-induced stress found that while the concentration of the flavonoid rutin (B1680289) decreased, the levels of the furostanol saponins protodioscin (B192190) and this compound significantly increased. bas.bg This suggests that this compound is a key part of the plant's endogenous antioxidant defense system against oxidative stress. bas.bg
Table 2: In Vitro Antioxidant Capacity of T. terrestris Extracts (IC₅₀ values)
| Assay | Methanol Extract (MeE) | Hexane/Ethyl Acetate Extract (HEAE) |
|---|---|---|
| DPPH Radical Scavenging | 0.138 mg/mL | 0.174 mg/mL |
| ABTS Radical Scavenging | 0.287 mg/mL | 0.721 mg/mL |
| Fe²⁺ Chelating Activity | 1.293 mg/mL | 1.525 mg/mL |
IC₅₀ is the concentration of the extract required to scavenge 50% of the radicals; a lower value indicates higher antioxidant activity. Data sourced from a study on the antioxidant activity of T. terrestris extracts. ashdin.com
Anti-proliferative and Cytotoxic Effects in Non-Human Cell Lines
The potential of saponins from Tribulus terrestris to exhibit anti-proliferative and cytotoxic effects has been an area of investigation. Research into the aqueous extract of T. terrestris has indicated its ability to inhibit proliferation and induce apoptosis in human liver cancer cells by blocking NF-κB signaling. dovepress.com Another major saponin, protodioscin, has demonstrated cytotoxic activity against a range of cell lines from both leukemia and solid tumors. dovepress.com For instance, protodioscin at a concentration of 10 x 10-6 mol L-1 induced over 50% cytotoxicity in a hepatoma cell line (h1c1c7). dovepress.com
However, specific studies isolating this compound and evaluating its individual cytotoxic and anti-proliferative mechanisms against non-human cell lines are not extensively available in the current scientific literature. The observed anti-cancer properties of T. terrestris extracts are often attributed to the combined action of its constituent saponins and flavonoids. notulaebiologicae.roresearchgate.net
Antimicrobial Properties Against Pathogenic Microorganisms
Extracts from various parts of the Tribulus terrestris plant have demonstrated antimicrobial activity against a spectrum of pathogenic microorganisms. ipb.ac.idnih.gov The general mechanism of action for saponins, including potentially this compound, is believed to involve the disruption of microbial cell membranes. nih.gov This action can lead to the leakage of intracellular components and ultimately cell death.
Enzyme Inhibitory Activities (e.g., Alpha-Glucosidase)
Extracts of Tribulus terrestris have been investigated for their potential to inhibit certain enzymes, such as alpha-glucosidase. nih.gov This enzyme plays a role in carbohydrate digestion, and its inhibition can help in managing postprandial hyperglycemia. nih.gov In vivo studies on diabetic rats have suggested that saponins from T. terrestris may delay hyperglycemia by inhibiting alpha-glucosidase. nih.gov
The mechanism of enzyme inhibition by plant extracts can vary, including competitive, non-competitive, or uncompetitive inhibition, which can be determined through kinetic studies. ipb.ac.idnih.gov However, there is a lack of specific research focusing on the isolation of this compound and the characterization of its inhibitory activity and kinetics against alpha-glucosidase or other enzymes. Therefore, the direct contribution of this compound to the enzyme inhibitory effects of T. terrestris extracts remains to be elucidated.
In Vivo Studies in Non-Human Animal Models
In vivo research has primarily utilized extracts of Tribulus terrestris rather than isolated this compound to evaluate systemic and organ-specific effects in animal models.
Evaluation of Systemic Biological Responses in Animal Models
Studies in animal models have explored various systemic effects of T. terrestris extracts. For instance, research in rats has investigated the effects on sexual behavior and hormone levels, often attributing these effects to the saponin content. nih.gov However, detailed pharmacokinetic studies on this compound, such as its absorption, distribution, metabolism, and excretion, are largely unavailable, making it difficult to understand its systemic responses. nih.gov
Investigating Organ-Specific Effects (e.g., Cardioprotection, Hepatoprotection)
The potential organ-protective effects of T. terrestris have been noted in several animal studies.
Cardioprotection: The roots and fruits of T. terrestris are traditionally considered to have cardiotonic properties. notulaebiologicae.ronih.gov Research suggests that extracts may offer cardioprotective effects, which could be linked to their antioxidant and anti-inflammatory properties. sci-hub.seresearchgate.net
Hepatoprotection: Tribulus terrestris extracts have demonstrated hepatoprotective potential in animal models of liver injury. sci-hub.se The proposed mechanisms include antioxidant activity and the suppression of apoptosis in liver cells. notulaebiologicae.ro Saponins and flavonoids are thought to be the main contributors to these effects. notulaebiologicae.ro One study on male Wistar rats with cytarabine-induced hepatotoxicity showed that a hydroalcoholic extract of T. terrestris could mitigate liver damage. sci-hub.se While these studies are promising, research specifically examining the hepatoprotective or cardioprotective effects of isolated this compound is lacking.
Neurobiological Research in Animal Systems
The neuroprotective effects of T. terrestris extracts have been observed in animal models of neurological conditions. For example, gross saponins from T. terrestris have shown a neuroprotective effect in a rat model of cerebral ischemia-reperfusion injury, potentially by inhibiting inflammatory responses. nih.gov Another major saponin, protodioscin, has been studied for its potential anticonvulsant effects. nih.gov Despite these findings with the broader extracts and related compounds, specific neurobiological research on isolated this compound in animal systems is not currently available in the scientific literature.
Hormonal Modulation in Non-Human Vertebrates (e.g., Testosterone Levels)
Currently, there are no specific studies available that have investigated the effects of purified this compound on hormone levels, such as testosterone, in non-human vertebrates.
Research on Tribulus terrestris extracts, which contain this compound, has shown an influence on androgen hormones in various animal models. tandfonline.comresearchgate.net For instance, studies on extracts have reported increases in testosterone, dihydrotestosterone (B1667394) (DHT), and dehydroepiandrosterone (B1670201) (DHEA) in animals. researchgate.netresearchgate.netriphah.edu.pk The mechanism is often hypothesized to be related to the saponin fraction as a whole, with some theories suggesting an increase in luteinizing hormone (LH) or the conversion of saponins like Protodioscin into androgen precursors such as DHEA. riphah.edu.pkdergipark.org.tr However, these findings are linked to the entire extract and not to the isolated this compound compound.
Impact on Reproductive Physiology in Animal Models
There is no available research that examines the direct impact of the isolated compound this compound on the reproductive physiology of animal models.
Studies utilizing saponin-rich extracts from Tribulus terrestris have been reported to influence male reproductive functions. tandfonline.com These extracts, containing both this compound and Protodioscin, have been associated with aphrodisiac properties and improvements in spermatogenesis in animal species. researchgate.netresearchgate.netresearchgate.net For example, research on rats has indicated that T. terrestris extracts may offer protective effects on testicular tissue and stimulate spermatogenesis. riphah.edu.pk Another study in castrated rats showed that the extract improved several parameters of sexual behavior. nih.gov However, these effects cannot be exclusively attributed to this compound, as the influence of other compounds in the extract, particularly Protodioscin, is considered significant. wikipedia.org
Effects on Metabolic Parameters in Preclinical Models
Specific preclinical studies on the effects of isolated this compound on metabolic parameters are not found in the current body of scientific literature.
The broader extracts of Tribulus terrestris have been investigated for their potential metabolic effects. researchgate.netd-nb.info Research on saponin-rich extracts has suggested a role in alleviating insulin (B600854) resistance in diet-induced obese female rats. researchgate.net Furthermore, studies on diabetic rat models have indicated that T. terrestris extracts may have a positive influence on blood glucose and glucolipid metabolism. amazonaws.comsemanticscholar.org These antidiabetic properties are generally linked to the complex mixture of phytochemicals within the extract, and some research points towards other compounds like diosgenin (B1670711) as potential contributors to these effects. semanticscholar.org Without studies using the purified compound, the specific role of this compound in modulating metabolic parameters remains uninvestigated.
Advanced Research Directions and Methodological Considerations for Prototribestin
Systems Biology Approaches to Prototribestin Research
Systems biology offers a holistic framework for understanding the complex interactions of this compound within a biological system. nih.gov This approach moves beyond a one-target, one-molecule paradigm by integrating diverse datasets to model the entirety of cellular responses. nih.gov For a complex natural product like this compound, this means analyzing how it influences not just a single pathway, but the entire network of proteins, metabolites, and genes. The core of this approach lies in high-throughput "omics" technologies that can capture a global snapshot of molecular changes. frontiersin.org
Metabolomics and proteomics are powerful tools in functional genomics that identify and quantify the complete set of metabolites and proteins in a biological sample. frontiersin.orgmdpi.com Applying these technologies is crucial for elucidating the cellular mechanisms affected by this compound.
Proteomics: This discipline analyzes the proteome, or the entire complement of proteins, providing insights into changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound. mdpi.com A proteomics study could reveal which cellular pathways are activated or suppressed by the compound, identifying potential protein targets and clarifying its mode of action. frontiersin.org
Metabolomics: As a comprehensive analysis of all endogenous metabolites, metabolomics provides a functional readout of the cellular state. frontiersin.org By profiling the changes in the metabolome after exposure to this compound, researchers can identify which metabolic pathways are perturbed, offering a direct link between the compound and its physiological effects. mdpi.comresearchgate.net
Integrating proteomic and metabolomic data allows for a more complete reconstruction of the biological pathways influenced by this compound. mdpi.comfrontiersin.org This combined approach can reveal how changes in protein expression translate into functional alterations in metabolic networks, providing a robust understanding of the compound's biological role. frontiersin.org
Table 1: Conceptual Framework for a Systems Biology Study on this compound
| Phase | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| Exposure | To treat a biological model (e.g., cell line, organism) with this compound. | In vitro cell culture or in vivo animal model exposure to purified this compound. | Biological samples for subsequent analysis. |
| Data Acquisition | To generate global profiles of proteins and metabolites. | High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) for both proteomics and metabolomics. mdpi.commdpi.com | Quantitative data on thousands of identified proteins and metabolites. |
| Bioinformatic Analysis | To identify differentially expressed molecules and affected pathways. | Statistical analysis to find significant changes; Pathway analysis using databases like KEGG and PlantCyc. mdpi.com | A list of key proteins and metabolites that are significantly altered by this compound. |
| Data Integration & Modeling | To build a network of molecular interactions. | Integrated analysis of proteomics and metabolomics data to map protein-metabolite relationships. mdpi.comfrontiersin.org | A hypothetical network illustrating the molecular mechanism of action for this compound. frontiersin.org |
Computational approaches, such as molecular docking and chemoinformatics, are vital for predicting and analyzing the interactions between this compound and potential biological targets. researchgate.net Molecular docking simulations can model the binding of this compound to the active sites of enzymes or receptors, helping to prioritize targets for experimental validation. researchgate.net Furthermore, chemoinformatics tools can analyze the structural features of this compound in comparison to other known bioactive compounds, offering insights into its potential biological activities and aiding in the classification of natural products based on chemical structure. nih.gov
Metabolomics and Proteomics in Response to this compound
Synthetic Biology and Biocatalysis for this compound Production
The reliance on extraction from Tribulus terrestris for this compound presents challenges related to variable yield and phytochemical composition depending on geographical origin. nih.govbehtadaru.com Synthetic biology and metabolic engineering offer a promising alternative for sustainable, scalable, and controlled production of this compound and other high-value plant metabolites. frontiersin.orgnih.gov These approaches involve the design and construction of novel biological pathways and systems in tractable host organisms. frontiersin.org
A prerequisite for the synthetic production of this compound is the complete elucidation of its biosynthetic pathway. The synthesis of complex steroidal saponins (B1172615) involves numerous enzymatic steps, primarily catalyzed by cytochrome P450s (P450s) and UDP-glycosyltransferases (UGTs), which are responsible for modifying the saponin (B1150181) backbone and attaching sugar moieties, respectively. nih.govresearchgate.net
Identifying the specific enzymes involved in the this compound pathway requires a multi-omics approach, combining transcriptomics, proteomics, and metabolomics to identify candidate genes from T. terrestris. frontiersin.org Techniques such as heterologous expression of candidate genes in hosts like Nicotiana benthamiana or yeast can then be used to confirm enzyme function through in vitro assays. researchgate.netbiorxiv.org Chemoproteomics, using probes based on biosynthetic intermediates, has also emerged as a powerful tool for rapidly identifying functional enzymes directly from plant extracts. frontiersin.org
Once the biosynthetic genes for this compound are identified, they can be introduced into a heterologous host for production. nih.gov Both microbial and plant-based systems are viable platforms, each with distinct advantages. frontiersin.orgmdpi.com
Microbial Systems: Hosts like Escherichia coli and the yeast Saccharomyces cerevisiae are widely used due to their rapid growth, genetic tractability, and established fermentation processes. csic.es Engineering these microbes involves introducing the entire this compound pathway and optimizing metabolic flux towards the final product by eliminating competing pathways and upregulating precursor supply. nih.govnih.gov
Plant-Based Systems: Using plants or plant cell cultures as "green factories" is another attractive strategy. researchgate.net Transient expression in plants like Nicotiana benthamiana allows for rapid prototyping of biosynthetic pathways. biorxiv.org For large-scale production, stable transformation of high-biomass crops or contained cultivation in plant cell suspension cultures can be implemented. mdpi.comresearchgate.net These systems are particularly advantageous for producing complex plant proteins that require specific post-translational modifications. frontiersin.org
Cell-free synthetic biology, which uses cell extracts rather than living organisms, represents an emerging frontier. nih.gov This approach allows for the assembly of biosynthetic pathways in vitro, bypassing issues of cellular toxicity and metabolic burden, and offering precise control over reaction conditions. frontiersin.org
Table 2: Comparison of Heterologous Production Systems for this compound
| Host System | Key Advantages | Key Challenges | Relevant Techniques |
|---|---|---|---|
| Microbial (e.g., E. coli, S. cerevisiae) | Rapid growth, well-established genetic tools, scalable fermentation. csic.es | Lack of plant-specific post-translational modifications, potential product toxicity, complex pathways can be difficult to express. nih.govnih.gov | Plasmid-based expression, CRISPR-mediated genome editing, metabolic pathway optimization. researchgate.net |
| Whole Plants (e.g., N. benthamiana) | Correct protein folding and modification, low cultivation cost, scalable. journalajob.com | Long development timelines, complex genetic transformation, potential environmental containment issues. nih.govjournalajob.com | Agrobacterium-mediated transient or stable transformation. mdpi.com |
| Plant Cell Cultures | Contained and controlled growth (cGMP compliant), production of complex proteins. researchgate.net | Slower growth than microbes, can be costly to maintain, genetic instability. researchgate.net | Bioreactor cultivation, medium engineering, elicitation to boost production. researchgate.net |
| Cell-Free Systems | Bypasses cell viability issues, rapid prototyping, direct control over reaction conditions. frontiersin.orgnih.gov | Cost of preparing cell extracts and cofactors, enzyme instability, lower productivity rates than in vivo systems. nih.gov | Reconstitution of biosynthetic pathways using purified enzymes or cell lysates. frontiersin.org |
Elucidating Biosynthetic Enzymes for Heterologous Expression
Comparative Studies with Other Steroidal Saponins
The biological activity and potential applications of Tribulus terrestris extracts are often attributed to a mixture of steroidal saponins, not just this compound alone. behtadaru.comtandfonline.com Therefore, comparative studies that analyze the relative abundance of this compound alongside other major saponins like Protodioscin (B192190), Dioscin, and Tribestin are critical.
Research has demonstrated that the phytochemical profile of T. terrestris exhibits significant variability based on the geographical origin of the plant material. nih.govmdpi.com This has led to the proposal of different chemotypes. For instance, a chemotype common to Eastern Europe and Western Asia is characterized by high levels of Protodioscin and this compound. nih.govbehtadaru.com In stark contrast, samples from Vietnam and India often lack this compound entirely and are instead dominated by other saponins like Tribulosin. nih.govscispace.com These variations underscore the importance of precise phytochemical characterization in research and for the standardization of commercial extracts. behtadaru.com
Table 3: Comparative Content (mg/g of dry weight) of Major Steroidal Saponins in Tribulus terrestris from Various Origins
| Origin | This compound (mg/g) | Protodioscin (mg/g) | Dioscin (mg/g) | Reference(s) |
|---|---|---|---|---|
| Bulgaria (Haskovo Plain) | 13.42 - 21.70 | 15.34 - 22.39 | Not Reported | tandfonline.com |
| Bulgaria (Pazardzhik-Plovdiv Plain) | 7.29 - 8.93 | 12.79 - 13.55 | Not Reported | tandfonline.com |
| Bulgaria (North, Hadzhidimitrovo) | 12.11 | 10.04 - 14.08 (range for region) | 0.6 - 2.3 (range for region) | scispace.com |
| Bulgaria (North, Kozloduy) | 12.06 | 22.08 | 0.6 - 2.3 (range for region) | scispace.com |
| Bulgaria (Wild Sample) | 0.51 | 0.62 | 0.13 | scispace.com |
| Turkey (Cultivated) | Lower than Bulgarian sample | Lower than Bulgarian sample | Not Reported | scispace.com |
| Greece | 0.22 - 0.79 (aerial parts) | Not Reported | Not Reported | mdpi.comnih.gov |
| Macedonia | 0.42 - 0.99 (aerial parts) | Not Reported | Not Reported | mdpi.comnih.gov |
| Vietnam | Not Detected | Not Reported | Not Reported | nih.govscispace.com |
| India | Not Detected | Not Reported | Not Reported | nih.govscispace.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 4,5-di-p-cis-coumaroylquinic acid |
| 4,5-di-p-trans-coumaroylquinic acid |
| Cinnamic acid amides |
| Daidzein |
| Dioscin |
| Glycinol |
| Glyceollin I |
| Glyceollin II |
| Glyceollin III |
| L-tyrosine |
| Protodioscin |
| This compound |
| Tribestin |
| Tribulosin |
Structure-Activity Relationship (SAR) Studies of Saponin Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to delineate how the specific chemical structure of a compound influences its biological activity. For this compound, a furostanol saponin, its activity is dictated by its steroidal aglycone core and the nature and attachment points of its sugar moieties. researchgate.netnih.gov While comprehensive SAR studies focused exclusively on this compound analogues are still emerging, the significant natural variation among saponins in T. terrestris provides a strong foundation for this research direction. researchgate.net
Geographical and environmental factors lead to the existence of distinct chemotypes of T. terrestris. mdpi.com For instance, samples from Bulgaria, Turkey, and Greece are rich in protodioscin and this compound, whereas those from Vietnam and India characteristically lack these and instead contain high amounts of tribulosin. researchgate.net This natural diversity underscores the importance of the saponin structure in the plant's pharmacological profile.
Future SAR studies would involve the systematic modification of the this compound molecule. Key areas for investigation include:
Glycosylation Patterns: Altering the number, type (e.g., glucose, rhamnose), and linkages of the sugar chains attached to the furostanol core.
Aglycone Modifications: Making chemical alterations to the steroidal backbone to observe changes in activity.
Sulfate (B86663) Group Modification: Investigating the role of the sulfate group at the C-26 position, a distinguishing feature of this compound.
By comparing the biological effects of these synthetic or semi-synthetic analogues to the parent compound, researchers can identify the specific structural features essential for a desired therapeutic effect, such as anti-inflammatory or cytotoxic activity. nih.govbiosynth.com This knowledge is critical for designing novel saponin-based therapeutic agents with enhanced potency and selectivity.
Table 1: Comparison of Major Saponins in Tribulus terrestris
| Compound | Type | Key Structural Features | Predominant Geographical Origin |
|---|---|---|---|
| This compound | Furostanol Saponin | Contains a sulfate group at C-26. | Europe (Bulgaria, Greece), West Asia (Turkey, Iran). mdpi.comresearchgate.net |
| Protodioscin | Furostanol Saponin | Lacks the sulfate group found in this compound. mdpi.com | Europe, West Asia, China. researchgate.net |
| Tribulosin | Spirostanol (B12661974) Saponin | Features a different steroidal core structure. | Vietnam, India. researchgate.net |
| Dioscin | Spirostanol Saponin | A widely distributed spirostanol saponin. | Found in some samples from Bulgaria and other regions. mdpi.com |
Synergistic and Antagonistic Interactions in Complex Extracts
The therapeutic effects of herbal medicines are often attributed not to a single compound but to the complex interplay of multiple constituents within an extract. nih.gov It is frequently observed that the biological activity of a whole plant extract is greater than that of its individual, purified components, a phenomenon known as synergy. researchgate.net Conversely, antagonistic interactions can occur when one compound diminishes the effect of another. nih.gov
These interactions can manifest through various mechanisms:
Enhanced Bioavailability: Co-extractives might improve the solubility or absorption of this compound in the gastrointestinal tract.
Inhibition of Metabolic Degradation: Certain compounds could inhibit enzymes that would otherwise metabolize and inactivate this compound.
Understanding these interactions is crucial for the standardization and clinical application of T. terrestris extracts. Isolating this compound may lead to a loss of therapeutic efficacy if its activity in the body depends on these synergistic relationships. nih.gov
Future Methodological Advancements in this compound Research
To fully elucidate the therapeutic potential of this compound, researchers are looking towards cutting-edge experimental models and techniques that offer greater physiological relevance and more detailed, real-time data. These advanced methods are poised to overcome the limitations of traditional research approaches.
Development of Advanced In Vitro Organoid or Tissue Models
Traditional preclinical research has relied heavily on two-dimensional (2D) cell cultures and animal models. However, 2D cultures often fail to replicate the complex cell-cell and cell-matrix interactions of living tissue, while animal models can be time-consuming and may not accurately predict human responses. Organoids—three-dimensional (3D) cell aggregates derived from stem cells that self-organize to mimic the structure and function of an organ—represent a significant leap forward. researchgate.netfrontiersin.org
The application of organoid technology to saponin research is already underway. For example, kidney organoids have been successfully used to assess the nephrotoxicity of certain saponins, providing more accurate results than 2D cell models. researchgate.net Similarly, human embryonic stem cells (hESCs) have been differentiated into brain and heart-forming organoids in culture media enhanced by saponins, opening the door to studying the effects of these compounds on complex tissue development and function. nih.govnih.gov
For this compound research, organoid models offer several exciting possibilities:
Hepatotoxicity Screening: Liver organoids can be used to study the metabolism of this compound and assess its potential for drug-induced liver injury in a human-relevant system. researchgate.net
Efficacy Testing: Disease-specific organoids (e.g., tumor organoids) could be used to test the anti-cancer efficacy of this compound and its analogues.
Absorption and Metabolism Studies: Gut organoids can model the intestinal barrier, allowing for detailed investigation into the absorption, transport, and metabolism of this compound.
These advanced in vitro systems provide a powerful platform for generating more predictive data on the efficacy and safety of this compound before moving into more complex in vivo studies.
Refinement of Non-Invasive In Vivo Imaging Techniques for Preclinical Studies
Non-invasive imaging technologies are revolutionizing preclinical research by allowing scientists to visualize and quantify biological processes in living animals over time. crownbio.com This longitudinal approach reduces the number of animals required for a study and provides dynamic data on the pharmacokinetics and pharmacodynamics of a compound. crownbio.com
Several imaging modalities could be refined for this compound research:
Fluorescence and Bioluminescence Imaging: this compound could be conjugated to a fluorescent dye or used in studies with reporter animals (e.g., zebrafish larvae expressing fluorescent immune cells) to track its interaction with specific cells or tissues. crownbio.comfrontiersin.org Saponin-based nanoparticles carrying fluorescent probes have already been developed for cellular imaging. acs.org
Ultrasound Imaging: Ultrasound-targeted microbubbles, which can be loaded with saponin-encapsulated drugs, allow for real-time imaging of drug delivery to a specific site, followed by targeted release using focused ultrasound. rsc.org
Radionuclide Imaging (PET and SPECT): For highly sensitive and quantitative biodistribution studies, this compound can be labeled with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide. nih.govnih.gov This would allow researchers to precisely track where the compound accumulates in the body, how long it remains in target tissues, and its routes of clearance. This method provides robust pharmacokinetic data that is difficult to obtain through other means. nih.gov
By adapting these state-of-the-art imaging techniques, researchers can gain unprecedented insight into the in vivo behavior of this compound, accelerating its development from a promising natural compound to a potential therapeutic agent.
Table 3: Potential Applications of Non-Invasive Imaging in this compound Research
| Imaging Modality | Potential Application | Type of Data Generated | Reference for Methodology |
|---|---|---|---|
| Fluorescence Imaging | Tracking cellular uptake and immune cell response in reporter animals. | Qualitative and semi-quantitative localization of compound effects. | frontiersin.orgacs.org |
| Ultrasound with Microbubbles | Visualizing targeted delivery and release to specific tissues (e.g., tumors). | Real-time anatomical localization and confirmation of drug delivery. | rsc.org |
| SPECT (Single Photon Emission Computed Tomography) | Quantitative whole-body biodistribution and pharmacokinetic studies. | 3D localization and precise quantification of compound concentration in organs over time. | nih.gov |
| PET (Positron Emission Tomography) | Assessing target engagement and metabolic activity in response to treatment. | Highly sensitive, quantitative data on biodistribution and pharmacodynamic effects. | nih.gov |
Q & A
Q. How should researchers document this compound’s spectroscopic data to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
